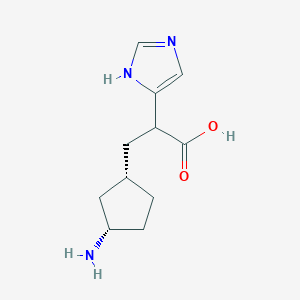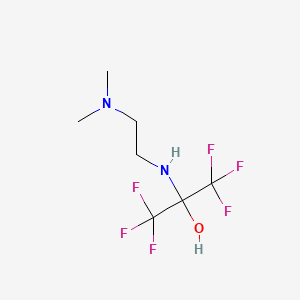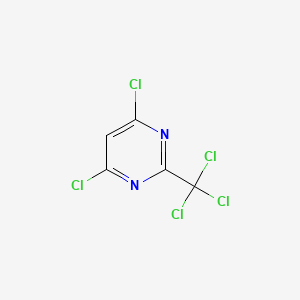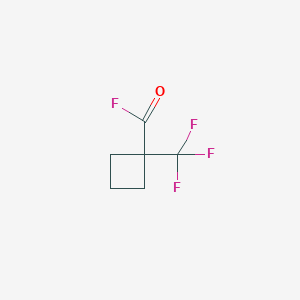
5-Hydroxybenzydamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxybenzydamine is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anesthetic and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxybenzydamine typically involves the hydroxylation of benzydamine. This can be achieved through various methods, including:
Electrophilic Aromatic Substitution: Using reagents such as hydroxyl radicals or other oxidizing agents to introduce the hydroxyl group into the benzene ring.
Catalytic Hydroxylation: Employing catalysts like iron or copper complexes to facilitate the hydroxylation process under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxybenzydamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to benzydamine or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, sulfonyl chlorides, or other electrophiles.
Major Products:
Oxidation Products: Quinones, hydroxyquinones.
Reduction Products: Benzydamine, dehydroxylated derivatives.
Substitution Products: Halogenated benzydamine, sulfonated derivatives.
Scientific Research Applications
5-Hydroxybenzydamine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and potential anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Hydroxybenzydamine involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: Inhibits the synthesis of pro-inflammatory mediators by blocking enzymes like cyclooxygenase (COX).
Analgesic Effect: Acts on peripheral nerves to reduce pain sensation.
Molecular Targets: Binds to specific receptors and enzymes involved in inflammation and pain pathways.
Pathways Involved: Modulates signaling pathways such as the NF-κB pathway, reducing the expression of inflammatory cytokines.
Comparison with Similar Compounds
Benzydamine: The parent compound, known for its anti-inflammatory and analgesic properties.
Hydroxybenzoic Acids: Compounds like salicylic acid, which also possess anti-inflammatory properties.
Other Hydroxybenzydamines: Variants with different positions of the hydroxyl group on the benzene ring.
Uniqueness: 5-Hydroxybenzydamine is unique due to its specific hydroxylation pattern, which may confer distinct pharmacological properties compared to other similar compounds
Properties
Molecular Formula |
C19H23N3O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-benzyl-3-[3-(dimethylamino)propoxy]indazol-5-ol |
InChI |
InChI=1S/C19H23N3O2/c1-21(2)11-6-12-24-19-17-13-16(23)9-10-18(17)22(20-19)14-15-7-4-3-5-8-15/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3 |
InChI Key |
FSSMXPZYIVVKOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=NN(C2=C1C=C(C=C2)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)


![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)


![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)
pyridine](/img/structure/B13424508.png)
![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)


